2-[(Prop-2-enamido)methyl]benzoic acid
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Overview
Description
2-[(Prop-2-enamido)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a prop-2-enoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-enamido)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with prop-2-enoylamine. One common method is the N-alkylation of 2-aminobenzoic acid with prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-enamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-[(Prop-2-enamido)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-enamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]benzoic acid
- 2-[(Ethylamino)methyl]benzoic acid
- 2-[(Propylamino)methyl]benzoic acid
Uniqueness
2-[(Prop-2-enamido)methyl]benzoic acid is unique due to the presence of the prop-2-enoylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(prop-2-enoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-7-8-5-3-4-6-9(8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHBTEANGFGEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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